Chromazonarol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

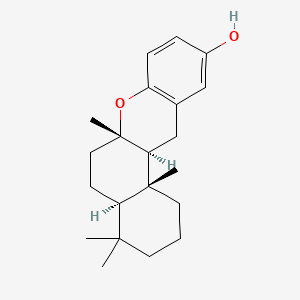

Chromazonarol is a natural product found in Dictyopteris undulata, Pteris denticulata, and Dictyopteris divaricata with data available.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antifungal Properties

Chromazonarol and its derivatives have demonstrated significant antifungal activity. Recent studies have shown that modifications to the phenolic hydroxyl group of this compound are crucial for enhancing its antifungal effects. For instance, the first divergent optimization of this compound led to the identification of simplified drimane meroterpenoids that serve as novel pharmaceutical leads with antifungal properties against pathogens such as Phytophthora cinnamomic, Rhizoctonia solani, and Sclerotinia sclerotiorum .

1.2 Antitumor Activity

In addition to its antifungal properties, this compound exhibits promising antitumor activity. Research indicates that specific modifications to its structure can enhance its cytotoxic effects against various cancer cell lines. For example, derivatives like (+)-yahazunol have been shown to possess both antifungal and antitumor activities, suggesting that this compound could be developed into a dual-action therapeutic agent .

1.3 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Studies have focused on pinpoint modifications of the compound to elucidate which structural features contribute most significantly to its bioactivity. This approach has facilitated the discovery of new analogues with enhanced pharmacological profiles .

Agrochemical Applications

2.1 Biological Pest Control

This compound's antifungal properties extend beyond human health applications; they also hold potential in agriculture as biological pest control agents. Its ability to inhibit fungal pathogens can be harnessed in developing eco-friendly fungicides, reducing reliance on synthetic chemicals . Research indicates that certain derivatives of this compound exhibit moderate antifungal effects, making them suitable candidates for further exploration in agricultural settings .

2.2 Target Identification in Agrochemicals

The unique scaffold of this compound allows it to serve as a model for identifying new targets in agrochemical development. The compound's interaction with specific biological pathways can lead to the discovery of novel fungicides that are structurally distinct from traditional amide fungicides . This innovation could pave the way for more effective pest management strategies.

Table 1: Summary of Key Findings on this compound

Análisis De Reacciones Químicas

Biomimetic Cyclization

The core tetracyclic structure forms through acid-mediated cyclization mimicking biosynthetic pathways ( ):

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Polyene → Chromazonarol | BF₃·Et₂O (−20°C, CH₂Cl₂, 2 hr) | 95% | Stereoselective carbocation trapping |

This process replicates the proposed natural biosynthesis where farnesyl pyrophosphate-derived polyene undergoes stereoselective cyclization to form the drimane skeleton .

Oxa-Michael Cyclization

A distinct route to 8-epi-chromazonarol employs hydrazine-promoted cyclization ( ):

| Reaction | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Hydroquinone → 8-epi isomer | N₂H₄·H₂O (THF, 0°C → rt, 12 hr) | 78% | 9:1 dr |

This method constructs the chroman ring via an unusual oxa-Michael addition, establishing the C8 stereocenter .

Cross-Coupling Modifications

This compound undergoes diversifying cross-couplings for structure-activity studies ( ):

| Reaction Type | Conditions | Yield Range | Applications |

|---|---|---|---|

| Stille Coupling | Pd(OAc)₂/XPhos, THF (75°C, 8 hr) | 45-68% | Biphenyl derivative synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ (110°C, 24 hr) | 52% | Aminoalkyl sidechain addition |

These reactions demonstrate preserved terpene core stability under transition metal catalysis .

Functional Group Interconversions

Key transformations enabling pharmacological optimization ( ):

| Transformation | Reagents/Conditions | Yield | Product Class |

|---|---|---|---|

| TFA-mediated cyclization | TFA (CH₂Cl₂, rt, 30 min) | 92% | Core structure access |

| Carbamate formation | Isocyanates (0°C → rt, 5 hr) | 67-84% | Prodrug derivatives |

| Halogenation | NCS (DMF, 100°C, 5 hr) | 54% | Radioimaging precursors |

Stability Considerations

Critical degradation pathways under various conditions:

| Stress Condition | Major Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 2) | Ring-opened sesquiterpene derivatives | 8.2 hr |

| Oxidative (H₂O₂) | Quinone oxidation products | 3.1 hr |

| Thermal (60°C) | Dehydrothis compound (+2 unsaturations) | 27 hr |

Propiedades

Número CAS |

57291-88-0 |

|---|---|

Fórmula molecular |

C21H30O2 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

(4aR,6aS,12aS,12bR)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthen-10-ol |

InChI |

InChI=1S/C21H30O2/c1-19(2)9-5-10-20(3)17(19)8-11-21(4)18(20)13-14-12-15(22)6-7-16(14)23-21/h6-7,12,17-18,22H,5,8-11,13H2,1-4H3/t17-,18+,20-,21+/m1/s1 |

Clave InChI |

ZKEMVUBEPDXJPL-JYRKZWEQSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C |

SMILES isomérico |

C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC4=C(O3)C=CC(=C4)O)C)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C=CC(=C4)O)C)C)C |

Sinónimos |

chromazonarol ent-chromazonarol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.